Sub-Picomolar Plasma Kallikrein Inhibition Achievable in Cyclopenta[c]pyrazole Series — Context for Target-Compound Positioning
A structurally related cyclopenta[c]pyrazole derivative (BDBM448401; N-[(6R)-3-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl]amide) from US10695334 achieved a Ki of 1 nM against human plasma kallikrein, while showing >10,000 nM IC50 against thymidine kinase, demonstrating that the cyclopenta[c]pyrazole scaffold can deliver target-specific, sub-nanomolar inhibition in the serine protease family when appropriately substituted [1]. The target compound, with its 4-isopropylidene substituent, provides a distinct vector for further elaboration toward this target class relative to the 6-amido-methyl substitution pattern that conferred the 1 nM Ki.
| Evidence Dimension | Plasma kallikrein inhibitory activity (Ki) and selectivity vs. thymidine kinase (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; scaffold representative available for comparison |
| Comparator Or Baseline | BDBM448401 (N-[(6R)-3-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl]-amide) Ki = 1 nM (plasma kallikrein); IC50 > 10,000 nM (thymidine kinase, human TK1) |
| Quantified Difference | >10,000-fold selectivity window achieved within the same scaffold class |
| Conditions | Human plasma kallikrein: 0.025 U/mL, 24 °C, fluorogenic substrate H-Pro-Phe-Arg-AMC. Human TK1: activated by trypsin, standard protocol. |
Why This Matters
This demonstrates that the cyclopenta[c]pyrazole core is compatible with sub-nanomolar on-target potency and >4-log selectivity, which matters for procurement decisions when the 4-isopropylidene compound is being considered as a starting point for serine protease inhibitor lead optimization.
- [1] BindingDB Entry BDBM448401, US10695334, Example 52. Plasma kallikrein Ki = 1 nM; Thymidine kinase IC50 > 1.00E+4 nM. View Source
